molecular formula C17H16N2O2 B2516708 (Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide CAS No. 1030194-80-9

(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide

Cat. No. B2516708
CAS RN: 1030194-80-9
M. Wt: 280.327
InChI Key: VDFHOIUMBWWBTP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring and phenyl group contribute to the compound’s aromaticity, while the cyano and amide groups can participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The cyano group can undergo reactions such as hydrolysis, reduction, and nucleophilic addition. The amide group can participate in reactions like hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound is a drug or a biologically active substance, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-3-4-8-16(12)13(2)19-17(20)14(11-18)10-15-7-5-9-21-15/h3-10,13H,1-2H3,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFHOIUMBWWBTP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(C)NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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